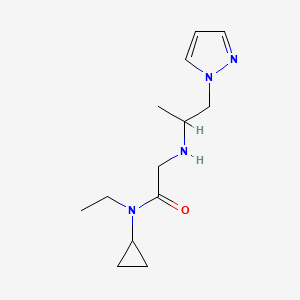
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as 1-(3-hydroxypropyl)-4-methyl-1,2,3,4-tetrahydroquinoline and has the molecular formula C12H21NO.
作用机制
The mechanism of action of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is not well understood. However, it has been suggested that this compound may act as an agonist or antagonist at certain receptor sites in the brain.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
The advantages of using 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol in lab experiments include its ability to modulate the activity of certain neurotransmitters and its potential use in the development of new drugs for the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.
2. Development of new drugs based on the structure of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol for the treatment of neurological disorders.
3. Examination of the potential toxicity of this compound and its effects on different organ systems in the body.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
5. Development of new methods for the synthesis of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol that are more efficient and cost-effective.
Conclusion
In conclusion, 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is a chemical compound that has potential applications in scientific research. This compound has been shown to have effects on the nervous system and may have potential use in the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
合成方法
The synthesis of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol has been described in the literature. One method involves the reaction of 4-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-1-ol with propylene oxide in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield the desired compound.
科学研究应用
Research has shown that 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol has potential applications in scientific research. This compound has been studied for its effects on the nervous system, specifically its ability to modulate the activity of certain neurotransmitters.
属性
IUPAC Name |
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-7-9-14(8-4-10-15)13-6-3-2-5-12(11)13/h11-13,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQUVSDONMVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)


![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)

![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)



![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)

![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)

